molecular formula C32H50O5 B1173891 (5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one CAS No. 1351617-74-7

(5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B1173891
CAS No.: 1351617-74-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structuresteroids . This compound is characterized by its intricate arrangement of multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved. The synthetic route typically begins with the formation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the oxirane and oxolane rings. Key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.

    Introduction of the oxirane ring: This step often involves the use of epoxidation reactions, where an alkene is converted into an oxirane using peracids such as m-chloroperbenzoic acid.

    Formation of the oxolane ring: This can be achieved through intramolecular cyclization reactions, often using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring consistency and purity. This typically involves:

    Optimization of reaction conditions: Ensuring that each step is efficient and yields high purity products.

    Use of continuous flow reactors: To maintain precise control over reaction conditions and improve scalability.

    Purification techniques: Such as chromatography and crystallization to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing ketones.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions.

Major Products

    Diols: Formed from the opening of the oxirane ring.

    Alcohols: Formed from the reduction of the ketone group.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the field of steroid-based therapeutics.

    Industry: Used in the synthesis of complex organic molecules and as a precursor for other steroidal compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane and oxolane rings, along with the ketone and methoxy groups, play crucial roles in its biological activity. The compound can bind to steroid receptors, modulating their activity and leading to various physiological effects. Additionally, it can inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar core structure but different functional groups.

    Testosterone: Another steroid with a similar core structure but different functional groups and biological activity.

    Estradiol: A steroid hormone with a similar core structure but different functional groups and biological activity.

Uniqueness

This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O5/c1-27(2)23-11-10-22-21(29(23,5)15-14-24(27)33)13-17-30(6)20(12-16-31(22,30)7)19-18-32(35-9,36-25(19)34-8)26-28(3,4)37-26/h10,19-21,23,25-26H,11-18H2,1-9H3/t19-,20-,21-,23-,25+,26-,29+,30-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUGRGHUBITBGR-ICHSNPBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5OC)(C6C(O6)(C)C)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@@](O[C@H]5OC)([C@@H]6C(O6)(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.